3-Chloro-2-methyl-1-butene

Mutagenicity Toxicology Genotoxicity

3-Chloro-2-methyl-1-butene (CAS 5166-35-8) is an allylic chloride with molecular formula C5H9Cl and molecular weight 104.58 g/mol. This compound is a colorless liquid with a calculated density of 0.888 g/cm³, a boiling point of 93.7°C at 760 mmHg, and a flash point of 2°C.

Molecular Formula C5H9Cl
Molecular Weight 104.58 g/mol
CAS No. 5166-35-8
Cat. No. B1656227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methyl-1-butene
CAS5166-35-8
Molecular FormulaC5H9Cl
Molecular Weight104.58 g/mol
Structural Identifiers
SMILESCC(C(=C)C)Cl
InChIInChI=1S/C5H9Cl/c1-4(2)5(3)6/h5H,1H2,2-3H3
InChIKeyUCUDJURUNUQAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methyl-1-butene (CAS 5166-35-8) | Allylic Chloride Building Block


3-Chloro-2-methyl-1-butene (CAS 5166-35-8) is an allylic chloride with molecular formula C5H9Cl and molecular weight 104.58 g/mol . This compound is a colorless liquid with a calculated density of 0.888 g/cm³, a boiling point of 93.7°C at 760 mmHg, and a flash point of 2°C [1]. Its structure features a double bond conjugated with a chlorine atom on the same carbon, classifying it as an allylic halide. This structural motif confers specific reactivity in nucleophilic substitution, electrophilic addition, and polymerization reactions, making it a valued intermediate in organic synthesis [2].

Why 3-Chloro-2-methyl-1-butene (5166-35-8) Cannot Be Replaced by Generic Allylic Chlorides


Allylic chlorides are a broad class of compounds used as alkylating agents and synthetic intermediates. However, small variations in the position of the methyl group or the double bond can dramatically alter reactivity, selectivity, and biological properties [1][2]. For example, the substitution pattern on the double bond directly affects the stability of the intermediate allylic carbocation, which is critical in SN1 reactions and electrophilic additions. Furthermore, studies have shown that the mutagenic potential, a key safety parameter, varies by orders of magnitude among structurally similar allylic chlorides, even those with the same molecular formula [1]. Therefore, substituting 3-chloro-2-methyl-1-butene with a generic 'allylic chloride' without considering these specific quantitative differences can lead to failed reactions, unexpected byproducts, or safety compliance issues.

Quantitative Evidence for Selecting 3-Chloro-2-methyl-1-butene (5166-35-8) over Closest Analogs


Mutagenic Potency in S. typhimurium TA100: Direct Comparison with 1-Chloro-2-methyl-2-butene

In a direct head-to-head study of allylic chloroolefins, the direct mutagenic activity of 3-chloro-2-methyl-1-butene was found to be lower than that of its isomer 1-chloro-2-methyl-2-butene in the Salmonella typhimurium TA100 assay. This difference is crucial for applications where minimizing genotoxic potential is a priority [1].

Mutagenicity Toxicology Genotoxicity Safety Assessment

Comparative Kinetics of Thermal Decomposition: Faster HCl Elimination vs. 3-Chlorobut-1-ene

A comparative kinetic study on the thermal decomposition of allylic chlorides revealed that 3-chloro-2-methyl-1-butene undergoes unimolecular elimination of HCl with a rate constant that is approximately 1.16 times greater than that of the non-methylated analog, 3-chlorobut-1-ene, under the same conditions. This difference is attributed to the presence of the methyl group [1].

Reaction Kinetics Thermal Stability Process Chemistry Reactivity

Proven Utility in Quaternary Ammonium Salt Synthesis

3-Chloro-2-methyl-1-butene has been specifically demonstrated as a viable reagent in the synthesis of quaternary ammonium salts via reaction with piperidine. While direct yield comparisons with other alkenyl halides (e.g., 4-chloropent-2-ene, 3-methyl-3-chlorobut-1-ene) are not provided in the same study, the successful application underscores its utility in this class of reactions [1].

Organic Synthesis Surfactants Ionic Liquids Piperidine Derivatives

Gas Chromatographic Retention Indices for Analytical Method Development

The gas chromatographic retention index (RI) of 3-chloro-2-methyl-1-butene on a non-polar squalane column at 30°C is reported as 657, and on an OV-101 column under temperature programming conditions it is 691 [1][2]. These values are distinct from those of its isomers, providing a definitive means for identification and purity assessment in complex mixtures.

Analytical Chemistry Gas Chromatography Quality Control Retention Index

Recommended Application Scenarios for 3-Chloro-2-methyl-1-butene (5166-35-8) Based on Evidence


Genotoxicity-Aware Synthesis of Allylic Intermediates

In the development of synthetic routes for pharmaceuticals or agrochemicals, where minimizing genotoxic potential is a critical quality attribute, 3-chloro-2-methyl-1-butene presents a quantifiably lower mutagenic risk compared to its isomer 1-chloro-2-methyl-2-butene, based on direct comparative Salmonella mutagenicity data [1]. This evidence supports its selection as a preferred alkylating agent in early-stage process chemistry, potentially reducing the burden of impurity control strategies for genotoxic impurities (GTIs).

Kinetic Control in Thermal Elimination Reactions

For processes involving high-temperature gas-phase reactions, such as the thermal elimination of HCl to form conjugated dienes, the specific rate constant data for 3-chloro-2-methyl-1-butene (k = 1.90 × 10¹³ exp(–46,900/RT) sec⁻¹) allows for precise modeling of reaction kinetics [2]. This data, showing a higher decomposition rate compared to its non-methylated analog, is essential for optimizing reactor design and predicting product distribution in thermal processes.

Synthesis of Specialized Quaternary Ammonium Salts

Researchers aiming to synthesize novel piperidine-based quaternary ammonium salts can rely on the documented successful use of 3-chloro-2-methyl-1-butene as an alkenyl halide precursor [3]. This provides a validated starting point for exploring structure-activity relationships in surfactants, ionic liquids, or phase-transfer catalysts, leveraging the unique branching and allylic chloride functionality of this compound.

GC-MS Analytical Standard for Isomer Identification

In analytical chemistry laboratories, 3-chloro-2-methyl-1-butene can serve as a valuable reference standard for gas chromatography. Its established retention index of 657 on a non-polar column [4] provides a benchmark for identifying this specific isomer in complex reaction mixtures or environmental samples, aiding in accurate quantification and purity assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-methyl-1-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.